molecular formula C3H10Cl2N2 B3293196 Cyclopropane-1,2-diamine dihydrochloride CAS No. 88526-29-8

Cyclopropane-1,2-diamine dihydrochloride

Cat. No.: B3293196
CAS No.: 88526-29-8
M. Wt: 145.03 g/mol
InChI Key: YWZISQGOINGERV-UHFFFAOYSA-N
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Description

Cyclopropane-1,2-diamine dihydrochloride is an organic compound with the chemical formula C₃H₁₀Cl₂N₂. It is a white crystalline solid that is highly soluble in water. This compound is known for its unique structure, which includes a cyclopropane ring, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane-1,2-diamine dihydrochloride is typically synthesized through the reaction of cyclopropane with dichloramine in the presence of hydrochloric acid. The reaction conditions often involve controlled temperatures and the use of catalysts to optimize yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and filtration, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Cyclopropane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives of this compound .

Scientific Research Applications

Cyclopropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclopropane-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring imposes conformational rigidity on the molecule, which can influence its binding to enzymes and receptors. This rigidity can enhance the compound’s stability and specificity in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropane-1,2-diamine dihydrochloride is unique due to its specific ring structure and the presence of two hydrochloride groups. This gives it distinct chemical properties and reactivity compared to its analogs. Its ability to form stable complexes with metals and its potential use in various chemical reactions make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

cyclopropane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2.2ClH/c4-2-1-3(2)5;;/h2-3H,1,4-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZISQGOINGERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropane-1,2-diamine dihydrochloride
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Reactant of Route 6
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